molecular formula C12H10O B143366 1'-Acetonaphthone CAS No. 941-98-0

1'-Acetonaphthone

Cat. No. B143366
CAS RN: 941-98-0
M. Wt: 170.21 g/mol
InChI Key: QQLIGMASAVJVON-UHFFFAOYSA-N
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Description

1’-Acetonaphthone is a versatile chemical compound with a range of physical and chemical properties that make it useful in various industrial applications, particularly in the production of fragrances and flavors . It serves as a building block for the synthesis of more complex compounds and is commonly used as a starting material or intermediate for the production of pharmaceuticals, dyes, and specialty chemicals .


Synthesis Analysis

1’-Acetonaphthone is used in the preparation of S (-)-1- (1’-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog . Stereoselective reduction of 1-acetonapthone in aqueous media by whole cells of Geotrichum candidum has been investigated in various organic co-solvents .


Molecular Structure Analysis

1’-Acetonaphthone is a slightly yellow liquid with a molecular formula of C12H10O . It has a melting point of 34℃ and a boiling point of 296℃, with a relative density of 1.1171-1.1191 (20/4℃) and a refractive index of 1.629-1.631 .


Chemical Reactions Analysis

In organic synthesis, 1’-Acetonaphthone is commonly used as a starting material or intermediate for the production of a wide range of chemicals. Its acetyl group can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule .


Physical And Chemical Properties Analysis

1’-Acetonaphthone is a slightly yellow liquid with a molecular formula of C12H10O. It has a melting point of 34℃ and a boiling point of 296℃, with a relative density of 1.1171-1.1191 (20/4℃) and a refractive index of 1.629-1.631 . It is insoluble in water but soluble in most organic solvents, such as ethanol, ether, and acetone .

Scientific Research Applications

Organic Synthesis

1’-Acetonaphthone is commonly used as a starting material or intermediate for the production of a wide range of chemicals . Its acetyl group can undergo various chemical reactions, such as nucleophilic substitution, oxidation, and reduction, to introduce different functional groups into the molecule .

Dye Production

1’-Acetonaphthone plays a crucial role as an intermediate in the production of dyes . It can be transformed into various chromophores, which are responsible for the coloration of dyes. These dyes find applications in textile industries, printing, and coloring agents for plastics .

Pharmaceuticals

1’-Acetonaphthone is utilized as an intermediate in pharmaceutical manufacturing . It can be further modified to produce compounds with pharmaceutical properties, including anti-inflammatory, antiviral, and anticancer activities .

Fragrance and Flavor Production

1’-Acetonaphthone is a versatile chemical compound that is particularly useful in the production of fragrances and flavors . It serves as a building block for the synthesis of more complex compounds .

Stereoselective Reduction

The stereoselective reduction of 1’-Acetonaphthone in aqueous media by whole cells of Geotrichum candidum has been investigated in various organic co-solvents .

Photoinduced Electron-Transfer Reaction Studies

Magnetic field effects on the photoinduced electron-transfer reaction between 1’-Acetonaphthone and diphenylamine in micellar solution have been studied by laser flash photolysis .

Safety And Hazards

1’-Acetonaphthone may cause eye, skin, and respiratory tract irritation . It is harmful if swallowed and is harmful to aquatic life with long-lasting effects . Proper storage, transportation, and handling can help prevent accidents and minimize potential harm to people and the environment .

properties

IUPAC Name

1-naphthalen-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLIGMASAVJVON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052635
Record name 1'-Acetonaphthone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-Acetonaphthone

CAS RN

941-98-0
Record name 1-Acetylnaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941-98-0
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Record name 1-Acetonaphthone
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Record name 1'-Acetonaphthone
Source DTP/NCI
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Record name Ethanone, 1-(1-naphthalenyl)-
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Record name 1'-Acetonaphthone
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URL https://comptox.epa.gov/dashboard/DTXSID4052635
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Record name 1'-acetonaphthone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.167
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Record name 1-ACETONAPHTHONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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